tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate
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Overview
Description
tert-Butyl 6-(aminomethyl)-3-azabicyclo[320]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes an aminomethyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate: Similar bicyclic structure but with an oxo group instead of an aminomethyl group.
tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate: Contains two nitrogen atoms in the bicyclic structure.
Uniqueness
tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties. Its aminomethyl group allows for versatile chemical modifications, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-9-4-8(5-13)10(9)7-14/h8-10H,4-7,13H2,1-3H3 |
InChI Key |
FCJBARVASXPTHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C2C1)CN |
Origin of Product |
United States |
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